molecular formula C15H21NO B311094 N-(2-ethylphenyl)cyclohexanecarboxamide

N-(2-ethylphenyl)cyclohexanecarboxamide

Cat. No.: B311094
M. Wt: 231.33 g/mol
InChI Key: KBDFCCAKEQQWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)cyclohexanecarboxamide is a synthetic organic compound belonging to the cyclohexanecarboxamide class, characterized by a cyclohexane ring linked to a carboxamide group substituted with a 2-ethylphenyl moiety. This article provides a comprehensive comparison with structurally and functionally related compounds, emphasizing synthesis, biological activity, receptor affinity, and safety profiles based on published research.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-(2-ethylphenyl)cyclohexanecarboxamide

InChI

InChI=1S/C15H21NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3,(H,16,17)

InChI Key

KBDFCCAKEQQWNV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2CCCCC2

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds :

  • WAY-100635 : N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide .
  • NAD-299 : A 5-HT1A antagonist with distinct selectivity .
  • 18F-Mefway and 18F-FCWAY : Radioligands for PET imaging of 5-HT1A receptors .

Comparison :

Property N-(2-ethylphenyl)cyclohexanecarboxamide (Inferred) WAY-100635 NAD-299 18F-Mefway
Receptor Affinity (Ki) N/A 0.6 nM (5-HT1A) 0.6 nM (5-HT1A) 26 nM (5-HT1A)
Selectivity N/A Moderate α1/D2 affinity >400× selectivity for 5-HT1A High hippocampus/cerebellum ratio
Application Hypothetical: CNS targeting Reference antagonist Therapeutic antagonist PET imaging

WAY-100635 and NAD-299 share the cyclohexanecarboxamide core but differ in substituents, leading to NAD-299’s superior selectivity (>400× for 5-HT1A over α1/β adrenoceptors) compared to WAY-100635’s affinity for dopamine receptors .

Antimicrobial and Antituberculosis Derivatives

Key Compounds :

  • 12a : N-(3-hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (antituberculosis agent) .
  • Thiourea Derivatives : N-(arylcarbamothioyl)cyclohexanecarboxamide (antimicrobial) .

Comparison :

Compound Substituent Yield Bioactivity
12a 3-hydroxy-5-isopentylphenyl 59% Antituberculosis (MIC not reported)
H₂L₉ (Thiourea) Naphthalen-1-yl 50–76% Antimicrobial (docking studies)
N-{2-[2-(2,4-dichlorophenoxy)acetyl]...} 2,4-dichlorophenoxy 80% insecticidal activity at 500 mg/L

Structural Derivatives with Alkyl/Adamantyl Substituents

Key Compounds :

  • N-(Heptan-4-yl)cyclohexanecarboxamide .
  • N-(Adamantan-2-yl)cyclohexanecarboxamide .

Key Compound :

  • N-(3-Acetylphenyl)cyclohexanecarboxamide : Acute oral toxicity (Category 4), skin/eye irritation .

Hazards :

  • GHS Classification : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory tract irritation) .
  • First Aid : Requires medical consultation for inhalation or ingestion .

This highlights the need for careful handling of carboxamide derivatives, particularly those with aromatic substituents.

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